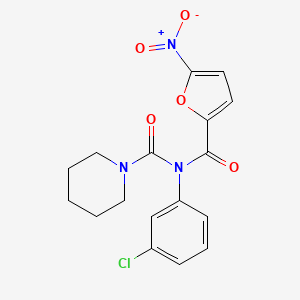

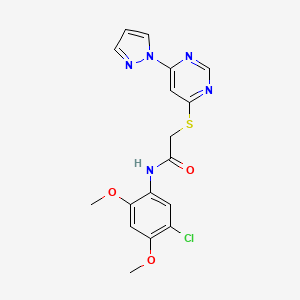

![molecular formula C28H23N3OS B2930608 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 863593-67-3](/img/structure/B2930608.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide, also known as THIP, is a compound that has been used in scientific research for its potential therapeutic properties. THIP belongs to the class of compounds known as GABA analogs, which act on the GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. THIP has been studied for its potential use in treating a variety of neurological and psychiatric disorders.

Scientific Research Applications

Anticancer Applications

The thiazolo[5,4-b]pyridin moiety is recognized for its potential in anticancer drug design due to its structural similarity to purine, which is often targeted in cancer therapies . The compound could be used to develop new anticancer drugs, leveraging its ability to bind effectively to biological targets.

Antibacterial Activity

Compounds with the thiazolo[5,4-b]pyridin structure have shown high antibacterial activities . This makes them promising candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Properties

Thiazolo derivatives are known to exhibit significant anti-inflammatory properties . This compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in various diseases.

Analgesic Effects

The analgesic activity of thiazole derivatives makes them suitable for pain management research . N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide could be explored as a new pain relief medication.

Neuroprotective Potential

Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Research into this application could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Activity

Thiazoles have been observed to possess antitumor and cytotoxic activities, making them valuable in cancer treatment research . This particular compound could be part of studies aimed at understanding and improving these effects.

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , which is a critical cell signaling pathway that regulates cell cycle progression and growth . By inhibiting PI3K, the compound can prevent the phosphorylation and activation of AKT, thereby inhibiting the downstream effects of mTOR activation, which include protein synthesis, cell proliferation, and cell cycle progression .

Pharmacokinetics

The compound has shown potent pi3k inhibitory activity with an ic50 of 36 nM, indicating a strong binding affinity

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, as well as the induction of cell cycle arrest . These effects are due to the compound’s inhibition of the PI3K/AKT/mTOR pathway .

properties

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3OS/c1-19-22(27-31-25-16-9-17-29-28(25)33-27)14-8-15-24(19)30-26(32)18-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,23H,18H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCWZZXXADFNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3,3-diphenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)

![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)